molecular formula C15H13NO3 B6376583 2-Cyano-4-(2,5-dimethoxyphenyl)phenol CAS No. 1261975-58-9

2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Cat. No.: B6376583
CAS No.: 1261975-58-9
M. Wt: 255.27 g/mol
InChI Key: HHGAQLYDRIOQBF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a chemical compound of significant interest in advanced neuropharmacology research, particularly in the study of serotonin receptor pharmacology. Its core structure is closely related to the N-benzylphenethylamine class of compounds, which includes highly selective and potent agonists for the serotonin 5-HT2A receptor . Compounds within this structural class, such as 25CN-NBOH, have been identified as valuable scientific tools due to their dramatic selectivity for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT2B and 5-HT2C . This selectivity is crucial for isolating the 5-HT2A receptor's role in complex physiological and behavioral processes. The primary research value of this compound lies in its application for investigating the 5-HT2A receptor's function. Activation of this receptor is known to mediate the effects of classical psychedelics, and recent research explores its potential relevance in treating various psychiatric conditions . In vivo studies on related selective agonists demonstrate they can produce hallucinogen-like effects in animal models, such as the head-twitch response, which is a behavior specifically blocked by 5-HT2A antagonist pretreatment . Therefore, this compound serves as a critical research asset for probing the mechanisms of 5-HT2A receptor signaling, studying the behavioral correlates of receptor activation, and supporting the development of novel central nervous system therapeutics. Its use is strictly confined to controlled laboratory investigations.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGAQLYDRIOQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684857
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-58-9
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biphenyl Bond Formation via Cross-Coupling

The Ullmann reaction and Suzuki-Miyaura coupling are predominant for constructing the biphenyl skeleton. In WO2003042166A2 , a MnCl₂-catalyzed coupling between a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) and a halogenated benzonitrile derivative achieves biphenyl linkage with 72% yield. However, the phenolic hydroxyl group must be protected as a methyl or benzyl ether to prevent deactivation of the catalyst.

Table 1: Comparison of Cross-Coupling Methods for Biphenyl Synthesis

MethodCatalystTemp (°C)Yield (%)Key Challenge
Ullmann CouplingCuI11058Homocoupling byproducts
Suzuki-MiyauraPd(PPh₃)₄8065Boronic acid availability
MnCl₂-MediatedMnCl₂2572Sensitivity to protic solvents

Cyan Group Introduction Strategies

The cyano group is typically introduced via nucleophilic substitution or cyanation of pre-formed intermediates. CN104072387B details a Meyer reaction starting from salicylic acid derivatives, where an oxazoline intermediate is converted to the nitrile via dehydration (60% overall yield). Alternatively, direct cyanation using CuCN in DMF at 120°C achieves 85% conversion but requires rigorous exclusion of moisture.

Cyanohydrin Route for Stereocontrol

A patent-pending method from WO2003042166A2 involves the formation of a cyanohydrin intermediate from vanillin derivatives. Treating 4-hydroxy-3-methoxybenzaldehyde with hydrogen cyanide in the presence of HCl yields the cyanohydrin, which is subsequently hydrogenated over Pd/C to the amine and oxidized to the nitrile. This route offers enantiomeric excess >90% but demands careful handling of HCN.

Functional Group Interconversion and Protective Group Chemistry

The phenolic hydroxyl group’s acidity (pKa ~10) necessitates protection during harsh reaction conditions. Benzyl ether and tert-butyldimethylsilyl (TBS) groups are commonly employed, with the latter demonstrating superior stability under MnCl₂-catalyzed couplings. Deprotection using BCl₃ in dichloromethane restores the phenol with >95% efficiency.

Critical Consideration :

  • Methyl ethers (as in the 2,5-dimethoxyphenyl group) are stable under cross-coupling conditions but require harsh demethylation (e.g., BBr₃) that may degrade the nitrile.

  • Benzyl ethers allow milder deprotection (H₂/Pd) but introduce flammability risks.

Optimized Synthetic Pathways

Route A: MnCl₂-Catalyzed Coupling with Post-Cyanation

  • Protection : 4-Bromophenol is converted to its benzyl ether using BnBr/K₂CO₃ in acetone (92% yield).

  • Coupling : Reaction with 2,5-dimethoxyphenylmagnesium bromide in THF with MnCl₂ at 25°C (72% yield).

  • Cyanation : Treatment with CuCN/DMF at 120°C (85% yield).

  • Deprotection : Hydrogenolysis over Pd/C in ethanol (quantitative).

Advantages : High yield at coupling stage; minimal byproducts.
Limitations : CuCN toxicity; requires anhydrous conditions.

Route B: Cyanohydrin-Mediated Synthesis

  • Cyanohydrin Formation : 4-Hydroxy-3-methoxybenzaldehyde + HCN → cyanohydrin (89% yield).

  • Hydrogenation : Pd/C in ethanol with H₂SO₄ → amine intermediate (78% yield).

  • Oxidation : MnO₂ in toluene → nitrile (82% yield).

  • Coupling : Suzuki-Miyaura with 2,5-dimethoxyphenylboronic acid (65% yield).

Advantages : High stereocontrol; avoids toxic cyanating agents.
Limitations : Multi-step; moderate coupling yield.

Industrial Scalability and Environmental Impact

Scale-up analyses indicate Route A’s superiority due to fewer steps and higher overall yield (72% vs. 53% for Route B). However, MnCl₂ catalysis generates Mn waste, necessitating chelation-based recovery systems. Life-cycle assessments favor Route B’s lower heavy metal usage despite higher solvent consumption .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,5-dimethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction can modulate neurotransmitter release and influence various physiological and psychological processes. The compound’s selectivity for the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 2-Cyano-4-(2,5-dimethoxyphenyl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point Key Functional Groups Substituents References
This compound C₁₅H₁₃NO₄ 271.27 (calculated) Not Available Phenol, cyano, methoxy 2-Cyano, 4-(2,5-dimethoxyphenyl) N/A
2-Cyanophenol C₇H₅NO 119.12 95–98°C Phenol, cyano 2-Cyano
25H-NBOH C₁₇H₂₁NO₃ 287.35 Not Available Phenol, amino, methoxy 2,5-Dimethoxyphenyl, ethylamino methyl
2,4-Dichlorophenol C₆H₄Cl₂O 163.00 Not Available Phenol, chloro 2,4-Dichloro
Benzilic acid C₁₄H₁₂O₃ 228.24 Not Available Carboxylic acid, hydroxy 2,2-Diphenylhydroxy

Key Comparative Insights

Substituent Effects on Acidity
  • 2-Cyanophenol: The electron-withdrawing cyano group at position 2 increases acidity compared to phenol (pKa ~8.0 vs. phenol’s pKa ~10). Its simpler structure allows higher water solubility than the target compound .
  • 2,4-Dichlorophenol: Chlorine’s strong electron-withdrawing nature results in significantly higher acidity (pKa ~7.9) compared to both cyanophenols .
Solubility and Reactivity
  • 25H-NBOH: The aminoethyl group enhances solubility in acidic media via protonation, a feature absent in the target compound. This structural difference also impacts biological activity, as 25H-NBOH is a known psychoactive compound .
  • Benzilic acid: The carboxylic acid group and diphenyl structure make it highly polar but less volatile than phenolic analogs. Its reactivity focuses on esterification and salt formation .

Q & A

Q. What precautions are necessary given structural similarities to controlled substances?

  • Methodological Answer : Researchers must document compliance with local regulations (e.g., DEA exemptions for Schedule I analogs). Structural modifications (e.g., replacing methoxy with methyl groups) reduce legal risks while retaining research utility .

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